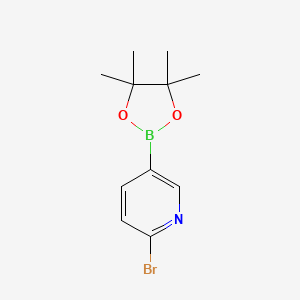

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 120-45-6) is a pyridine-based organoboron compound with the molecular formula C₁₁H₁₅BBrNO₂ and a molecular weight of 283.96 g/mol . Its structure features a bromine substituent at the 2-position and a pinacol boronate ester at the 5-position of the pyridine ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Applications span pharmaceuticals, materials science (e.g., organic electroluminescent devices), and agrochemicals, owing to its dual functionality: the boronate group enables coupling reactions, while bromine serves as a leaving group or site for further functionalization .

Properties

IUPAC Name |

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGBELYYUPCOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383345 | |

| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-62-0 | |

| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 214360-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The primary synthetic route involves Miyaura borylation , a palladium-catalyzed cross-coupling reaction between 2-bromo-5-chloropyridine and bis(pinacolato)diboron (B₂pin₂). This method is favored for its mild conditions and functional group tolerance.

Reaction Overview

The mechanism proceeds via:

- Oxidative addition : Pd(0) inserts into the C–Br bond of 2-bromo-5-chloropyridine.

- Transmetallation : B₂pin₂ coordinates to Pd, forming a Pd–B intermediate.

- Reductive elimination : The boronate group is transferred to the pyridine ring, releasing Pd(0) for catalytic turnover.

Typical Conditions

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ | |

| Base | KOAc, Na₂CO₃, or Cs₂CO₃ | |

| Solvent | THF, DMF, or toluene | |

| Temperature | 80–120°C | |

| Yield | 70–90% |

Procedure

Synthesis of 2-Bromo-5-Chloropyridine :

Borylation :

Key Challenges and Solutions

Alternative Approaches

Industrial-Scale Production

Optimized Parameters

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | 1–5 mol% Pd |

| Base | KOAc, Na₂CO₃ | Cs₂CO₃ |

| Solvent | THF, DMF | Toluene |

| Temperature | 80–100°C | 100–120°C |

| Reaction Time | 12–24 hours | 6–12 hours |

Challenges

Analytical Characterization

Comparative Analysis of Substrates

| Substrate | Reactivity (vs. Target) | Applications | Limitations |

|---|---|---|---|

| 2-Bromo-5-chloropyridine | High (optimal) | Pharmaceuticals, agrochemicals | Requires selective bromination |

| 2,5-Dibromopyridine | Moderate | Multi-step syntheses | Risk of over-borylation |

| 5-Bromo-2-chloropyridine | Low | Niche applications | Steric hindrance |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, often used to deprotonate the boronic ester group.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Organic Synthesis

Versatile Building Block

This compound serves as an essential building block in the synthesis of complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane group enhances its reactivity and compatibility with various functional groups .

Case Study: Pharmaceutical Development

In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound to create pyridine-based derivatives that exhibited significant cytotoxicity against cancer cell lines. This illustrates the compound's potential in drug discovery and development .

Catalysis

Ligand in Transition Metal-Catalyzed Reactions

The compound is employed as a ligand in various catalytic systems. Its ability to stabilize transition metals enhances reaction efficiency and selectivity in cross-coupling reactions such as Suzuki-Miyaura coupling. This application is particularly beneficial for synthesizing biaryl compounds which are prevalent in pharmaceuticals .

Data Table: Catalytic Efficiency Comparison

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ with 2-Bromo-5-dioxaborolane | 85 |

| Negishi Coupling | Ni(dppf)Cl₂ with 2-Bromo-5-dioxaborolane | 78 |

| Stille Coupling | CuI with 2-Bromo-5-dioxaborolane | 82 |

Material Science

Development of Advanced Materials

In material science, this compound is utilized in the synthesis of polymers and nanomaterials. The unique properties of the dioxaborolane moiety enable the formation of materials with tailored functionalities for applications in electronics and coatings .

Case Study: Nanocomposite Materials

Research has demonstrated that incorporating this compound into polymer matrices significantly improves mechanical properties and thermal stability. These enhancements make it suitable for use in high-performance materials for electronic devices .

Bioconjugation

Role in Drug Delivery Systems

The compound plays a crucial role in bioconjugation techniques where it facilitates the attachment of biomolecules to surfaces or other molecules. This is particularly important in developing targeted drug delivery systems and diagnostic applications .

Application Example: Targeted Therapy

In targeted therapy research, scientists have used this compound to conjugate therapeutic agents to antibodies. This approach has shown promise in selectively delivering drugs to cancer cells while minimizing side effects on healthy tissues .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then undergoes a series of steps to form the final product. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structural Difference : Bromine at the 3-position vs. 2-position in the target compound.

- Impact on Reactivity : The 3-bromo isomer may exhibit slower coupling kinetics due to steric hindrance near the boronate group.

- Applications: Intermediate for cholinergic drugs and oxazolidinone derivatives targeting mGluR5 modulators .

2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 452972-12-2)

- Structural Difference : Boronate at the 3-position and bromine at the 2-position.

- Impact on Reactivity : Proximity of boronate and bromine groups may facilitate tandem reactions or intramolecular coupling.

- Applications : Used in synthesizing complex heterocycles via sequential cross-couplings .

Heterocyclic Variations

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1072152-50-1)

- Structural Difference : Pyrrolo[2,3-b]pyridine core instead of pyridine.

- Impact on Reactivity : The fused indole-like structure enhances π-conjugation, altering electronic properties and binding affinity in medicinal chemistry contexts.

- Applications : Key intermediate for kinase inhibitors and antiviral agents .

Substituted Derivatives

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1073353-75-9)

3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1012085-50-5)

- Structural Difference : Dual boronate groups at 3- and 5-positions.

- Impact on Reactivity : Enables bidirectional coupling but requires precise stoichiometric control to avoid oligomerization.

- Applications : Building block for symmetric conjugated polymers in optoelectronics .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance coupling efficiency, while electron-donating groups (e.g., OMe) reduce it .

- Steric Factors : Ortho-substituted analogs (e.g., 2-bromo-3-Bpin pyridine) face steric challenges in palladium catalysis but enable unique regioselectivity .

- Emerging Applications : Boron-containing pyridines are increasingly used in covalent organic frameworks (COFs) and PROTACs (proteolysis-targeting chimeras) .

Biological Activity

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action and effects on various biological systems.

- Molecular Formula : C11H15BBrNO2

- Molecular Weight : 283.96 g/mol

- CAS Number : 214360-62-0

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific enzymes and pathways within cells:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain kinases and phosphatases. For instance, it has been suggested to exhibit inhibitory effects on DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which plays a role in various cellular processes including cell proliferation and differentiation .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in vitro. For example, it has been evaluated for its ability to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells .

- Antioxidant Activity : Preliminary assays suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems .

Biological Activity Data

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits DYRK1A | |

| Anti-inflammatory | Reduces IL-6 and TNF-alpha levels | |

| Antioxidant | Exhibits antioxidant properties |

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- DYRK1A Inhibition Study : A study utilized computational modeling followed by experimental validation to assess the inhibitory potential of various derivatives of pyridine compounds on DYRK1A. The results indicated that modifications similar to those found in this compound could enhance potency against DYRK1A .

- Inflammatory Response Evaluation : In a cellular model using BV2 microglial cells, treatment with the compound led to a significant reduction in nitric oxide production and inflammatory cytokine release. This suggests its potential use as an anti-inflammatory agent in neurodegenerative diseases .

- Antioxidant Assays : The compound was assessed using ORAC (Oxygen Radical Absorbance Capacity) assays which demonstrated its ability to scavenge free radicals effectively. This property may contribute to its protective effects against oxidative stress-related cellular damage .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be optimized?

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A precursor such as 2-bromo-5-iodopyridine undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective. Purity (>95%) can be confirmed via HPLC or ¹H NMR (e.g., characteristic boronate ester peaks at δ 1.34 ppm for pinacol methyl groups) .

Q. How is structural characterization performed for this compound, and what key spectral data should researchers expect?

- ¹H NMR : Key signals include aromatic protons (δ 8.5–8.6 ppm for pyridine H), pinacol methyl groups (δ 1.34 ppm, singlet), and bromine-substituted positions (downfield shifts due to electron withdrawal) .

- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., B–C: ~1.56 Å, C–Br: ~1.89 Å) and dihedral angles between pyridine and dioxaborolane rings (e.g., ~15°–25°), confirming regiochemistry .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent boronate ester hydrolysis. Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive steps .

- Reactivity : The boronate group is prone to protodeborylation under acidic conditions; neutral or basic environments are preferred for coupling reactions .

Advanced Research Questions

Q. How does the regioselectivity of Suzuki-Miyaura couplings involving this compound compare to its regioisomers, and how can contradictions in reactivity be resolved?

- Regiochemical Challenges : Unlike 2-bromo-6-(pinacolatoboryl)pyridine, the 5-substituted isomer (target compound) exhibits higher stability due to reduced steric hindrance and electronic effects. The LUMO distribution in the 5-substituted derivative favors oxidative addition with Pd(0) catalysts .

- Resolution : Computational modeling (DFT, B3LYP/6-311+G(2d,p)) predicts reactive sites. Experimentally, monitor coupling efficiency with aryl halides using ¹⁹F NMR (if fluorinated partners are used) or LC-MS to track byproducts .

Q. What strategies can mitigate competing side reactions (e.g., homocoupling) during cross-coupling with electron-deficient aryl halides?

- Catalytic System : Use Pd(OAc)₂ with SPhos ligand to enhance selectivity. Additives like Cs₂CO₃ reduce protodeborylation .

- Kinetic Control : Lower reaction temperatures (50–60°C) and shorter reaction times (2–4 hrs) minimize homocoupling. Monitor via TLC (Rf shift from boronate precursor to product) .

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) aid in understanding crystallographic packing or reaction mechanisms?

- Crystal Packing : Hirshfeld surface analysis of single-crystal data (e.g., CCDC entries) identifies dominant intermolecular interactions (e.g., C–H···O, Br···π contacts), guiding polymorph design .

- Mechanistic Insights : DFT calculations model transition states for B–C bond formation. For example, the activation barrier for Pd insertion into the C–Br bond is ~20 kcal/mol, consistent with experimental yields .

Methodological Notes

- Contradictions : highlights divergent reactivity between regioisomers due to electronic (LUMO localization) rather than steric factors. Validate via combined crystallographic and computational workflows.

- Best Practices : For reproducibility, report exact Pd/ligand ratios, solvent drying methods, and reaction monitoring techniques (e.g., in situ IR for boronate consumption).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.